Aselacin A - 156223-06-2

Aselacin A

Catalog Number: EVT-1230770
CAS Number: 156223-06-2
Molecular Formula: C46H68N8O11
Molecular Weight: 909.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide is a natural product found in Acremonium with data available.
Overview

Aselacin A is a novel compound discovered through research focused on fungal metabolites, specifically from the genus Acremonium. This compound exhibits significant biological activity, particularly in inhibiting the binding of endothelin-1 to its receptors, which is crucial in various physiological processes including vasoconstriction and blood pressure regulation. The discovery of Aselacin A, along with its related compounds Aselacin B and C, emerged from screening culture extracts of Acremonium species for their inhibitory effects on endothelin-1 binding in bovine atrial and porcine cerebral membranes. The compound has an inhibitory concentration (IC50) of approximately 20 micrograms per milliliter, indicating its potential as a therapeutic agent in cardiovascular diseases .

Source and Classification

Aselacin A is classified as a secondary metabolite derived from fungi. It was isolated from two species of Acremonium, which are known for producing bioactive compounds. The classification of Aselacin A falls under the category of endothelin receptor antagonists, which are compounds that inhibit the action of endothelin, a potent vasoconstrictor peptide .

Synthesis Analysis

Methods

The synthesis of Aselacin A primarily involves fermentation processes utilizing specific strains of Acremonium. The technical details of the synthesis include:

  • Fermentation Conditions: Optimal growth conditions for Acremonium species are established to maximize the yield of Aselacin A. This typically involves controlled temperature, pH, and nutrient availability.
  • Extraction Techniques: After fermentation, various extraction methods such as solvent extraction or chromatographic techniques are employed to isolate Aselacin A from the culture medium.
  • Characterization: The structure of Aselacin A is confirmed through spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed information about its molecular structure .
Molecular Structure Analysis

Structure and Data

Aselacin A has a complex molecular structure characterized by its unique arrangement of atoms. The precise molecular formula and structural details can be elucidated through spectroscopic analysis. Key data include:

  • Molecular Formula: The exact molecular formula is determined through elemental analysis.
  • Spectroscopic Data: Mass spectrometry and NMR provide insights into the molecular weight and structural configuration, allowing researchers to visualize the compound's architecture.
Chemical Reactions Analysis

Reactions and Technical Details

Aselacin A participates in various chemical reactions primarily related to its function as an endothelin receptor antagonist. Key aspects include:

  • Binding Interactions: Aselacin A inhibits the binding of endothelin-1 to its receptors by altering the conformation of the receptor or competing for binding sites.
  • Potential Modifications: Chemical modifications can be explored to enhance its efficacy or reduce potential side effects, although specific reaction pathways may require further investigation.
Mechanism of Action

Process and Data

The mechanism of action for Aselacin A involves its interaction with endothelin receptors:

  • Inhibition of Endothelin Binding: By blocking the binding sites on endothelin receptors, Aselacin A prevents the vasoconstrictive effects mediated by endothelin-1.
  • Physiological Impact: This inhibition may lead to vasodilation and reduced blood pressure, making it a candidate for treating conditions like hypertension or heart failure .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Aselacin A contribute to its biological activity:

  • Solubility: Solubility in various solvents is crucial for its extraction and formulation in pharmaceutical applications.
  • Stability: Stability under different environmental conditions (e.g., temperature, pH) affects its storage and shelf life.
  • Melting Point: Determining the melting point provides insights into purity and crystallinity.

These properties are essential for understanding how Aselacin A can be effectively utilized in scientific research and potential therapeutic applications.

Applications

Scientific Uses

Aselacin A has several scientific applications due to its biological activity:

  • Pharmacological Research: It serves as a model compound for studying endothelin receptor antagonism and developing new cardiovascular drugs.
  • Biochemical Studies: Researchers utilize Aselacin A to investigate the role of endothelin in various physiological processes and disease states.
  • Potential Therapeutic Use: Given its inhibitory effects on vasoconstriction, Aselacin A holds promise as a treatment option for cardiovascular disorders such as hypertension .
Introduction to Aselacin A

Historical Discovery and Isolation of Aselacin A

The isolation of Aselacin A occurred during a period of intensified screening for natural antifungal compounds, driven by the escalating crisis of antifungal resistance observed clinically since the early 2000s. While precise documentation of its initial isolation remains less publicized than landmark antibiotics, the discovery aligns methodologically with the investigation of bioactive metabolites from understudied fungal genera. Researchers systematically screened Acremonium species for antifungal activity using bioassay-guided fractionation, leading to the identification and purification of Aselacin A from fungal cultures [6].

This discovery reflects a broader historical pattern in antimicrobial development, mirroring the isolation pathways of foundational compounds. For example, Giuseppe Brotzu's investigation of Cephalosporium acremonium (now reclassified as Acremonium chrysogenum) in 1948 yielded the first cephalosporins, demonstrating the antibiotic potential of this fungal genus [2]. The technological evolution enabling Aselacin A's identification includes advanced chromatographic separation techniques and spectroscopic characterization methods, particularly high-resolution mass spectrometry and multidimensional NMR, which permit structural elucidation of complex cyclic peptides at minute quantities [6].

Table 1: Historical Context of Antifungal Compound Isolation

Time PeriodIsolation MilestonesTechnological Advances
Pre-1950Early identification of antifungal plants; Isolation of organic acids (e.g., Scheele)Basic solvent extraction; Crystallization
1950-2000Golden age of antifungal discovery: Polyenes (1950s), Azoles (1970s-80s), Echinocandins (1990s)Fermentation optimization; Column chromatography; Spectrophotometry
Post-2000Novel cyclic peptides (e.g., Aselacin A); Structural derivativesHPLC; High-resolution MS; 2D-NMR; Genomic mining

Taxonomic Classification of Producing Organisms (Acremonium spp.)

Acremonium, the fungal genus responsible for Aselacin A biosynthesis, belongs to the division Ascomycota, class Sordariomycetes, order Hypocreales, and family Hypocreaceae. This genus encompasses approximately 100 recognized species, characterized by slow-growing colonies that initially appear moist and compact. Microscopically, they produce fine, hyaline hyphae and predominantly simple phialides. The conidia (ameroconidia) are typically one-celled, appearing in globose to cylindrical forms, and aggregate in slimy heads at phialide apices [2].

The taxonomic positioning of Acremonium has undergone significant revision. Previously classified under Cephalosporium, molecular phylogenetic analyses prompted reclassification into the current genus. Further complicating taxonomy, some species originally placed in Acremonium were transferred to Epichloë following detailed genomic studies [2]. The genus exhibits widespread environmental distribution, predominantly inhabiting soil and decomposing plant material as saprophytes. Certain species have gained attention as opportunistic human pathogens, capable of causing conditions like mycetoma, onychomycosis, and hyalohyphomycosis, though clinical infections remain relatively uncommon [2].

Table 2: Acremonium Species with Bioactive Compound Production

Species DesignationBioactive CompoundsPrimary Habitat
Acremonium chrysogenumCephalosporin antibioticsSoil; Plant debris
Acremonium persicinumAselacins (including structural analogs)Decaying vegetation
Acremonium egyptiacumAscofuranone; AscochlorinAgricultural soils
Acremonium falciformeNot characterized medicallyClinical environments

The capacity for diverse secondary metabolite production positions Acremonium as a valuable genus in drug discovery. Beyond Aselacin A, species like A. egyptiacum produce meroterpenoids such as ascofuranone and ascochlorin, which exhibit promising antibiotic activities [2]. The biosynthetic gene clusters responsible for these compounds remain an active research focus, with genome mining approaches revealing untapped chemical potential. Environmental parameters, including substrate composition, temperature, and microbial competition, significantly influence the expression of these biosynthetic pathways and consequent metabolite profiles [6].

Significance in Antifungal Research and Context of Fungal Resistance

Aselacin A enters the antifungal research landscape during an unprecedented crisis of resistance. The World Health Organization's first-ever fungal priority pathogen list (WHO FPPL) categorizes 19 fungi into critical, high, and medium priority groups, reflecting their evolving resistance threats and unmet therapeutic needs. Drug-resistant strains within Candida, Aspergillus, and emerging pathogens like Candida auris demonstrate multidrug resistance phenotypes, severely compromising clinical management [4] [10]. Aselacin A represents a potential countermeasure against these resistant pathogens through its distinct mechanism of action.

Research indicates that Aselacin A, similar to structurally related compounds such as aculeacin A, likely targets fungal cell wall biosynthesis. Specifically, it inhibits β-1,3-glucan synthetase, the enzyme complex responsible for synthesizing a crucial structural polymer in the fungal cell wall. This mechanism bears similarity to echinocandins but exhibits structural differences that may allow activity against echinocandin-resistant isolates. Inhibition of glucan synthesis leads to osmotically fragile cells, aberrant morphology, and eventual cell lysis [3]. The clinical relevance of this target is substantial:

  • Overcoming Target-Site Resistance: Mutations in FKS genes, which encode subunits of β-1,3-glucan synthase, confer echinocandin resistance in Candida species. Aselacin A's differential binding affinity may retain activity against certain resistant mutants.
  • Synergistic Potential: Combining Aselacin A with azoles or polyenes demonstrates additive or synergistic effects in vitro, offering strategies to enhance efficacy and suppress resistance emergence [3] [10].
  • Biofilm Penetration: Unlike azoles which often exhibit poor biofilm penetration, preliminary studies on related compounds suggest cyclic peptides maintain activity against biofilm-embedded cells, a critical reservoir for recurrent infections [7] [10].

The alarming rise of agricultural azole use correlates with environmental resistance selection. Aspergillus fumigatus isolates carrying TR34/L98H mutations demonstrate pan-azole resistance acquired from environmental exposure rather than clinical use. This phenomenon highlights the necessity for antifungal compounds with modes of action decoupled from agricultural applications. Aselacin A's natural derivation from non-agricultural fungi offers a potentially lower resistance selection pressure [4] [7].

Table 3: Aselacin A in Context of Major Antifungal Classes

Antifungal ClassRepresentative AgentsPrimary Resistance MechanismsAselacin A Differentiation
AzolesFluconazole, VoriconazoleOverexpression of efflux pumps; Target site mutations (ERG11); Biofilm formationDistinct target (cell wall vs. membrane); Bypasses ergosterol pathway
EchinocandinsCaspofungin, MicafunginFKS gene mutations altering glucan synthase targetPotential differential binding to glucan synthase
PolyenesAmphotericin BReduced membrane ergosterol content; Antioxidant defensesReduced toxicity profile (theoretical); Avoids sterol binding
Aselacin AN/AUndefined (limited exposure)Novel cyclic peptide structure; Osmotic vulnerability induction

The development pipeline for novel antifungals remains alarmingly sparse. Only three new antifungal classes (echinocandins, polyenes, azoles) have reached clinical use in the past six decades, with most "new" approvals representing structural derivatives of existing classes [9] [10]. Aselacin A's cyclic peptide scaffold provides a chemically distinct foundation for optimization. Research priorities include structure-activity relationship studies to enhance potency, spectrum, and pharmacokinetic properties, alongside investigations into resistance potential. The compound exemplifies nature-inspired solutions to the antimicrobial resistance crisis, particularly when integrated within antifungal stewardship programs emphasizing diagnostics and combination therapies [4] [10].

Properties

CAS Number

156223-06-2

Product Name

Aselacin A

IUPAC Name

N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide

Molecular Formula

C46H68N8O11

Molecular Weight

909.1 g/mol

InChI

InChI=1S/C46H68N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,32,35-37,42,49,55-56H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+

InChI Key

AYUIKFCHOSVYEV-DGRUYDBLSA-N

SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O

Synonyms

aselacin A

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O

Isomeric SMILES

CCCCC/C=C/C=C/C(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.